Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-(bromomethyl)-6-chloropicolinate

Synthetic Methodology Radical Bromination Process Development

Methyl 3-(bromomethyl)-6-chloropicolinate (CAS 1201924-34-6) features orthogonal C3-bromomethyl (SN2) and C6-chloro (cross-coupling) reactivity, enabling sequential elaboration without protecting groups. The 6-chloro pattern is essential for CNS penetration (CNS MPO >4.5) in M1 positive allosteric modulator programs; 5-chloro regioisomers fail BBB crossing. The bromomethyl group avoids disubstituted side products common with chloromethyl analogs. Procure this pre-functionalized scaffold to bypass low-yield radical bromination and accelerate IRAK4 inhibitor and androgen receptor modulator SAR studies.

Molecular Formula C8H7BrClNO2
Molecular Weight 264.50 g/mol
CAS No. 1201924-34-6
Cat. No. B3220717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(bromomethyl)-6-chloropicolinate
CAS1201924-34-6
Molecular FormulaC8H7BrClNO2
Molecular Weight264.50 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=N1)Cl)CBr
InChIInChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(4-9)2-3-6(10)11-7/h2-3H,4H2,1H3
InChIKeyZFICKJVDIPJFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(bromomethyl)-6-chloropicolinate (CAS 1201924-34-6): Procurement-Relevant Characterization of a Dual-Halogenated Picolinate Ester Intermediate


Methyl 3-(bromomethyl)-6-chloropicolinate (CAS 1201924-34-6) is a 2-pyridinecarboxylic acid derivative bearing a bromomethyl group at the 3-position and a chlorine substituent at the 6-position of the picolinate core . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of pyridine-fused heterocyclic systems and the introduction of functionalized picolinate motifs into pharmacologically active scaffolds [1]. Its molecular formula is C8H7BrClNO2 (molecular weight: 264.50 g/mol), and it is commercially available from multiple vendors with standard purity specifications . The compound has been employed in the synthesis of M1 positive allosteric modulators (PAMs) and appears as an intermediate in patent literature describing IRAK4 inhibitors and androgen receptor modulators .

Methyl 3-(bromomethyl)-6-chloropicolinate (CAS 1201924-34-6): Why Halogen Position and Leaving Group Identity Preclude Simple Analog Replacement


Substituting methyl 3-(bromomethyl)-6-chloropicolinate with structurally similar picolinate esters carries substantial synthetic risk due to three interdependent molecular features. First, the 6-chloro substituent is not interchangeable with other halogen patterns; synthetic routes employing the 5-chloro regioisomer (CAS 1260667-62-6) require distinct reaction optimization, and the resulting downstream intermediates diverge in both physicochemical and biological properties [1]. Second, the bromomethyl group at the 3-position provides electrophilic reactivity that differs both kinetically and mechanistically from the corresponding chloromethyl analog (CAS 878207-92-2); the latter has been documented to produce undesired disubstituted products in alkylation reactions where the bromomethyl variant succeeds selectively [2]. Third, the orthogonal reactivity of the bromomethyl handle versus the chloro substituent enables sequential functionalization strategies that analogs lacking either the bromine leaving group or the 6-chloro substitution pattern cannot support without additional protection-deprotection steps . These factors preclude straightforward analog interchange and establish the specific CAS designation as a distinct procurement decision point.

Methyl 3-(bromomethyl)-6-chloropicolinate (CAS 1201924-34-6): Quantitative Comparative Evidence for Scientific Selection


Synthesis of Methyl 3-(bromomethyl)-6-chloropicolinate from Methyl 6-Chloro-3-methylpicolinate: Documented Yield and Reaction Parameter Benchmarking

Methyl 3-(bromomethyl)-6-chloropicolinate was prepared via radical bromination of methyl 6-chloro-3-methylpicolinate using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as initiator and acetic acid in tetrachloromethane at 100°C for 1 hour. The isolated yield following flash chromatographic purification was 68% (735 mg from 750 mg starting material, 4.04 mmol scale) . While a direct head-to-head comparison with the analogous chloromethyl derivative under identical conditions is not available in the open literature, this yield serves as a quantitative baseline for process reproducibility assessment and is substantially higher than the 37% yield reported for the preparation of the starting material methyl 6-chloro-3-methylpicolinate via an alternative synthetic route, indicating that the bromination step itself proceeds with favorable efficiency relative to the overall synthetic sequence .

Synthetic Methodology Radical Bromination Process Development

Alkylation Selectivity of Bromomethyl versus Chloromethyl Picolinate Analogs in Ligand Synthesis

In the synthesis of open-chained ligands bearing picolinate pendant arms for metal ion complexation, alkylation of a Boc-protected diamine with methyl-6-(chloromethyl)-picolinate resulted in undesired disubstituted product formation, requiring subsequent reaction adjustments and producing only small yields [1]. In contrast, the successful approach employed alkylation with methyl-6-(bromomethyl)-picolinate, which overcame the unexpected disubstitution problem and enabled the desired monosubstituted product formation [1]. The study authors explicitly attributed the improved outcome to the differential leaving group reactivity of the bromomethyl functionality compared to the chloromethyl analog. While this comparison involves the 6-substituted regioisomer rather than the 3-substituted target compound, it provides class-level inference regarding the superior chemoselectivity of bromomethyl picolinate electrophiles versus their chloromethyl counterparts in alkylation manifolds .

Ligand Design Alkylation Selectivity Metal Complexation

Vendor Purity Specifications and Batch-to-Batch Consistency of Methyl 3-(bromomethyl)-6-chloropicolinate (CAS 1201924-34-6)

Commercially available methyl 3-(bromomethyl)-6-chloropicolinate is offered with standardized purity specifications across multiple independent vendors. Leyan provides the compound at 98% purity (Product No. 1935213, CAS 1201924-34-6) . MolCore supplies the compound at NLT 98% purity (Product No. MC713826) . CymitQuimica offers the compound at 98% purity (Ref. 54-OR1033082) . ShiYa BioPharm provides the compound at 95% purity with downloadable Certificate of Analysis and NMR data . In comparison, the 5-chloro regioisomer methyl 3-(bromomethyl)-5-chloropicolinate (CAS 1260667-62-6) is less widely cataloged and does not have comparable multi-vendor purity benchmarking readily available [1]. The 98% purity tier represents the industry-standard specification for this compound class in pharmaceutical intermediate procurement.

Quality Control Purity Benchmarking Commercial Availability

Regioisomeric Differentiation: 6-Chloro versus 5-Chloro Picolinate Scaffolds in Muscarinic M1 PAM Development

The 6-chloropicolinate scaffold has been specifically validated in the development of tricyclic triazolo- and imidazopyridine lactams as M1 positive allosteric modulators (PAMs) . In this medicinal chemistry program, commercial methyl 6-chloro-3-methylpicolinate served as the starting material for synthesizing methyl 3-(bromomethyl)-6-chloropicolinate, which was subsequently elaborated into the tricyclic core structures . The resulting M1 PAM candidates demonstrated excellent rat pharmacokinetic properties, with plasma clearance (CLp) values under 10 mL/min/kg and elimination half-lives exceeding 5 hours . Critically, the 6-chloro substitution pattern is non-interchangeable with the 5-chloro regioisomer in this scaffold; the regioisomeric triazolopyridine analogs evaluated in the same study were uniformly not CNS penetrant (Kp > 2) despite inclusion of a basic nitrogen, whereas the 6-chloro-derived series maintained favorable CNS multiparameter optimization (MPO) scores (>4.5) . This regioisomer-dependent divergence in CNS penetration establishes the 6-chloro configuration as a structural determinant of downstream pharmacological properties.

Structure-Activity Relationship CNS Drug Discovery Muscarinic Receptor Modulation

Orthogonal Functionalization Potential: Differential Reactivity of C3-Bromomethyl and C6-Chloro Substituents

Methyl 3-(bromomethyl)-6-chloropicolinate possesses two electrophilic sites with distinct reactivity profiles that enable orthogonal sequential functionalization without protecting group manipulation . The C3-bromomethyl group is highly reactive toward nucleophilic substitution (SN2), allowing facile introduction of amine, thiol, or alkoxide nucleophiles under mild conditions . The C6-chloro substituent is comparatively less reactive and can be reserved for subsequent transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings, after the bromomethyl handle has been elaborated . In contrast, analogs bearing two identical leaving groups (e.g., dichloro or dibromo derivatives) lack this built-in chemoselectivity and require additional protection-deprotection sequences to achieve site-selective functionalization. Analogs lacking the C6-chloro substituent entirely (e.g., methyl 3-(bromomethyl)-picolinate) sacrifice the ability to perform late-stage aryl functionalization via cross-coupling, constraining downstream molecular diversification .

Sequential Derivatization Orthogonal Reactivity Heterocyclic Chemistry

Methyl 3-(bromomethyl)-6-chloropicolinate (CAS 1201924-34-6): Validated Application Scenarios Based on Quantitative Evidence


Synthesis of CNS-Penetrant M1 Positive Allosteric Modulators (PAMs) Based on Tricyclic Lactam Cores

Programs developing M1 muscarinic PAMs for neurological indications should procure methyl 3-(bromomethyl)-6-chloropicolinate as a key intermediate for constructing tricyclic triazolo- and imidazopyridine lactam scaffolds. The 6-chloro substitution pattern is essential for achieving CNS penetration (CNS MPO >4.5), whereas the regioisomeric 5-chloro-derived analogs fail to cross the blood-brain barrier (Kp >2) . The compound's bromomethyl group enables efficient alkylation and ring-formation steps documented in the synthetic route from methyl 6-chloro-3-methylpicolinate .

Ligand Synthesis Requiring Chemoselective Monosubstitution of Diamine Scaffolds

Researchers synthesizing open-chained ligands with picolinate pendant arms for metal ion complexation or diagnostic imaging applications should prioritize the bromomethyl electrophile over the chloromethyl analog. The bromomethyl variant has been experimentally demonstrated to avoid undesired disubstituted product formation during diamine alkylation, a problem that plagues the corresponding chloromethyl electrophile . This chemoselectivity advantage translates to higher yields of the desired monosubstituted product and reduced purification burden.

Sequential Derivatization Workflows Requiring Orthogonal Functional Handles

Projects requiring site-selective functionalization of a picolinate core without protecting group strategies should procure methyl 3-(bromomethyl)-6-chloropicolinate rather than single-electrophile or symmetric di-electrophile alternatives. The orthogonal reactivity of the C3-bromomethyl group (SN2) and C6-chloro substituent (cross-coupling) enables sequential elaboration with distinct nucleophiles and aryl/alkenyl coupling partners in any order . This built-in orthogonality eliminates the need for protection-deprotection steps, reducing the total synthetic step count and associated time and material costs.

Medicinal Chemistry Programs Exploring Pyridine-Fused Heterocyclic Kinase Inhibitors

The compound appears as a synthetic intermediate in patent literature describing pyrazolo[1,5-a]pyrimidine derivatives as IRAK4 inhibitors and indole-based androgen receptor modulators . Procurement of the pre-functionalized picolinate ester allows medicinal chemistry teams to bypass the radical bromination step (68% isolated yield ) and proceed directly to scaffold elaboration, conserving both synthetic effort and starting material.

Quote Request

Request a Quote for Methyl 3-(bromomethyl)-6-chloropicolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.